

[Tyr1]-Somatostatin-14: A Technical Guide for Researchers

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Compound of Interest

Compound Name: [Tyr1]-Somatostatin-14

Cat. No.: B15619858

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CAS Number: 59481-23-1

This technical guide provides an in-depth overview of **[Tyr1]-Somatostatin-14**, a synthetic analog of the naturally occurring hormone somatostatin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its biochemical properties, signaling pathways, and relevant experimental protocols.

Core Data Summary

Property	Value	Reference
CAS Registry Number	59481-23-1	[1]
Molecular Formula	C ₈₂ H ₁₀₈ N ₁₈ O ₂₀ S ₂	[1]
Molecular Weight	1730.00 g/mol	[1]
Primary Target Receptor	Somatostatin Receptor 2 (SSTR2)	[2][3]

Introduction

[Tyr1]-Somatostatin-14 is a tetradecapeptide analog of somatostatin where the alanine residue at position 1 is replaced by a tyrosine. This modification allows for iodination, making it a valuable tool for radioligand binding assays and in vivo imaging studies. Like endogenous somatostatin, **[Tyr1]-Somatostatin-14** exhibits a high affinity for somatostatin receptors,

particularly the SSTR2 subtype, and is involved in the regulation of various physiological processes, including neurotransmission and hormone secretion.

Receptor Binding and Affinity

[Tyr1]-Somatostatin-14 primarily exerts its biological effects through binding to the Somatostatin Receptor 2 (SSTR2). While specific binding affinity values (K_i or IC_{50}) for **[Tyr1]-Somatostatin-14** are not readily available in the public domain, related somatostatin analogs show affinities in the nanomolar range for SSTRs. For instance, in membranes of rat cerebral cortex, the IC_{50} for a somatostatin analog to displace $[^{125}I]$ -Tyr11-SRIF-14 was 0.2 nM.

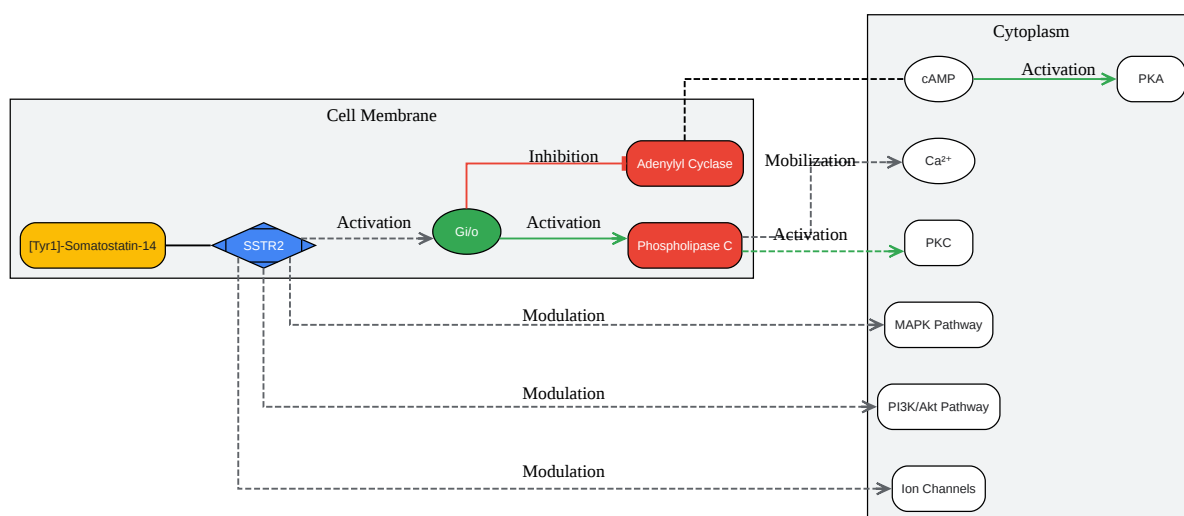
Signaling Pathways

Activation of SSTR2 by **[Tyr1]-Somatostatin-14** initiates a cascade of intracellular signaling events, primarily mediated by pertussis toxin-sensitive G-proteins (G_i/o). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[\[4\]](#)[\[5\]](#)

Beyond the well-established inhibition of adenylyl cyclase, SSTR2 activation can also modulate other critical signaling pathways:

- **Phospholipase C (PLC) Pathway:** SSTR2 activation can stimulate PLC activity, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This can result in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[\[6\]](#)
- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** SSTR2 signaling can influence the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[\[4\]](#)[\[7\]](#)
- **Phosphoinositide 3-Kinase (PI3K)/Akt Pathway:** The PI3K/Akt signaling cascade, a key regulator of cell growth and apoptosis, can also be modulated by SSTR2 activation.[\[7\]](#)[\[8\]](#)
- **Ion Channel Regulation:** SSTR2 activation is known to modulate the activity of various ion channels, including the inhibition of voltage-dependent calcium channels.[\[8\]](#)[\[9\]](#)

Signaling Pathway Diagram



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Caption: SSTR2 Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **[Tyr1]-Somatostatin-14**.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of **[Tyr1]-Somatostatin-14** to SSTR2 expressed in cell membranes.

Materials:

- Cell membranes expressing SSTR2 (e.g., from AR4-2J cells)
- Radiolabeled ligand (e.g., [125 I]-[Tyr3]-octreotide)
- Unlabeled **[Tyr1]-Somatostatin-14**
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4
- 96-well microplates
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

Procedure:

- Membrane Preparation: Prepare cell membranes from SSTR2-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Add binding buffer, radiolabeled ligand, and cell membranes.
 - Non-specific Binding: Add binding buffer, radiolabeled ligand, a high concentration of unlabeled somatostatin (e.g., 1 μ M), and cell membranes.
 - Competitive Binding: Add binding buffer, radiolabeled ligand, increasing concentrations of unlabeled **[Tyr1]-Somatostatin-14**, and cell membranes.
- Incubation: Incubate the plate at 37°C for 60 minutes.

- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound ligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the **[Tyr1]-Somatostatin-14** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of **[Tyr1]-Somatostatin-14** to inhibit adenylyl cyclase activity.

Materials:

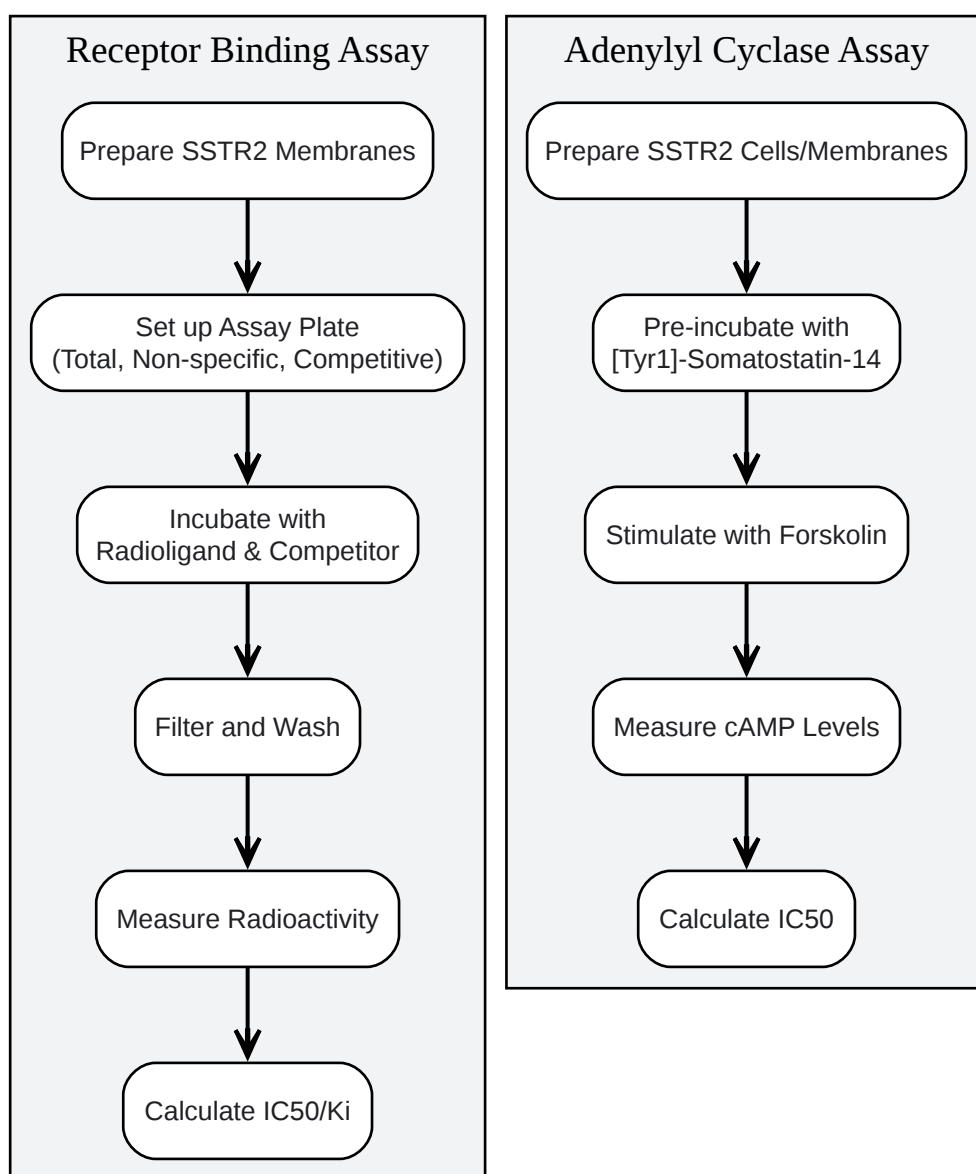
- SSTR2-expressing cells or cell membranes
- **[Tyr1]-Somatostatin-14**
- Forskolin (an adenylyl cyclase activator)
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.5
- cAMP assay kit (e.g., ELISA or TR-FRET based)

Procedure:

- Cell/Membrane Preparation: Prepare SSTR2-expressing cells or cell membranes.
- Treatment: Pre-incubate the cells/membranes with varying concentrations of **[Tyr1]-Somatostatin-14** for 15 minutes.
- Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a defined period (e.g., 30 minutes) at 37°C.

- **Lysis and cAMP Measurement:** Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
- **Data Analysis:** Plot the cAMP concentration against the logarithm of the **[Tyr1]-Somatostatin-14** concentration to determine the IC₅₀ value for the inhibition of adenylyl cyclase activity.

Experimental Workflow Diagram



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Caption: Key Experimental Workflows.

Conclusion

[Tyr1]-Somatostatin-14 is a crucial research tool for investigating the role of somatostatin and its receptors, particularly SSTR2, in health and disease. Its ability to be radiolabeled makes it ideal for binding studies, while its potent biological activity allows for the detailed characterization of downstream signaling pathways. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted actions of this important peptide.

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